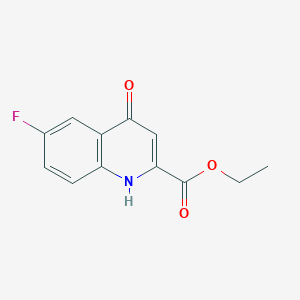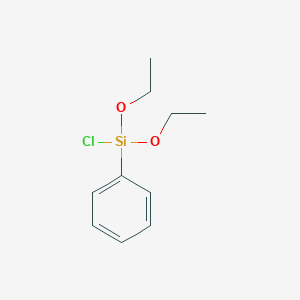
Phenyldiethoxychlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyldiethoxychlorosilane, also known as PDEC, is a chemical compound commonly used in scientific research. It belongs to the class of organosilicon compounds and is used as a precursor in the synthesis of other organosilicon compounds.
Mécanisme D'action
Phenyldiethoxychlorosilane reacts with various nucleophiles such as alcohols, amines, and thiols to form siloxane bonds. The reaction takes place through a nucleophilic substitution reaction, where the nucleophile attacks the silicon atom of Phenyldiethoxychlorosilane, leading to the formation of a new bond.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Phenyldiethoxychlorosilane. However, it is known to be a toxic compound and can cause skin and eye irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Phenyldiethoxychlorosilane in lab experiments is its high reactivity towards nucleophiles, which makes it an ideal precursor in the synthesis of siloxane-based materials. However, its toxicity and corrosive nature limit its use in certain experiments, and proper safety precautions must be taken when handling Phenyldiethoxychlorosilane.
Orientations Futures
There are several future directions for the use of Phenyldiethoxychlorosilane in scientific research. One possible direction is the development of new siloxane-based materials with improved properties for various applications. Another direction is the use of Phenyldiethoxychlorosilane in the synthesis of new organosilicon compounds with potential applications in medicine and materials science.
In conclusion, Phenyldiethoxychlorosilane is a widely used precursor in the synthesis of organosilicon compounds and has several potential applications in various fields. However, its toxicity and corrosive nature must be taken into consideration when handling it in lab experiments. Further research is needed to explore the full potential of Phenyldiethoxychlorosilane in scientific research.
Méthodes De Synthèse
The synthesis of Phenyldiethoxychlorosilane involves the reaction of phenyltrichlorosilane with diethyl ether in the presence of a catalyst. The reaction takes place under reflux conditions and yields Phenyldiethoxychlorosilane as a colorless liquid.
Applications De Recherche Scientifique
Phenyldiethoxychlorosilane is widely used in scientific research as a precursor in the synthesis of other organosilicon compounds. It is used in the preparation of siloxane-based materials, which have a wide range of applications in various fields such as electronics, medicine, and materials science.
Propriétés
Numéro CAS |
17903-53-6 |
|---|---|
Nom du produit |
Phenyldiethoxychlorosilane |
Formule moléculaire |
C10H15ClO2Si |
Poids moléculaire |
230.76 g/mol |
Nom IUPAC |
chloro-diethoxy-phenylsilane |
InChI |
InChI=1S/C10H15ClO2Si/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
LEYKSONZGURWNL-UHFFFAOYSA-N |
SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)Cl |
SMILES canonique |
CCO[Si](C1=CC=CC=C1)(OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
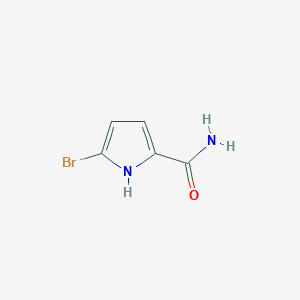
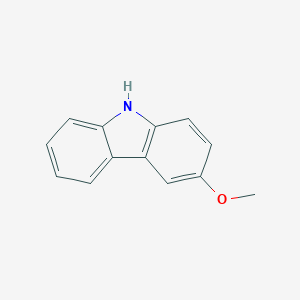

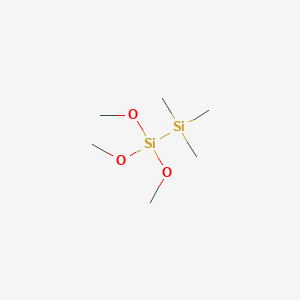
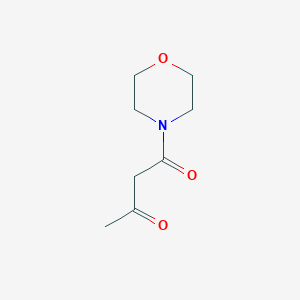
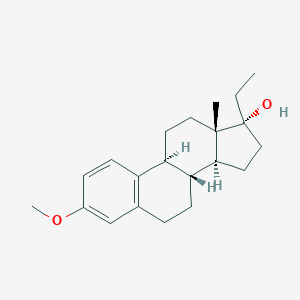
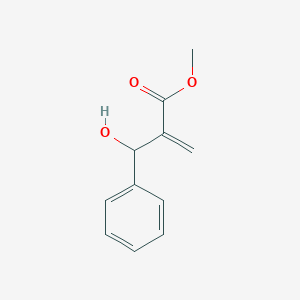
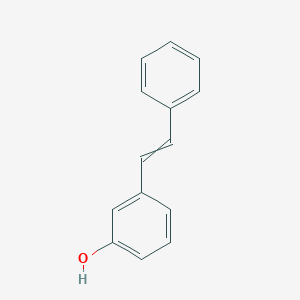
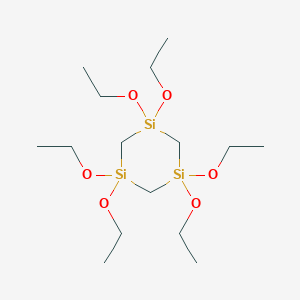
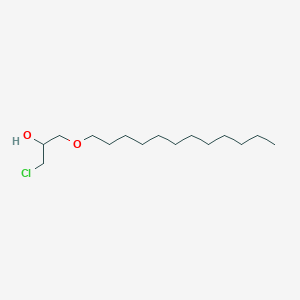
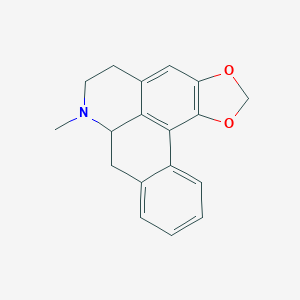
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)
